molecular formula C24H22N6O2S B2978621 N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207017-59-1

N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2978621
CAS RN: 1207017-59-1
M. Wt: 458.54
InChI Key: ZJUVUAHUMJCILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Applications

Synthesis of Heterocycles for Insecticidal Use

A study on the synthesis of diverse heterocyclic compounds, including pyrazolo[1,5-a]pyrimidineacetamides, demonstrated their potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research highlights the role of such compounds in developing new insecticides (Fadda et al., 2017).

Radiolabeling and Imaging Applications

Radiosynthesis for PET Imaging

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series have been synthesized for use in positron emission tomography (PET) imaging, showcasing their importance in the field of diagnostic imaging and molecular medicine (Dollé et al., 2008).

Anticancer and Antimicrobial Activities

Anticancer and Antimicrobial Heterocycles

Research into antipyrine-based heterocycles has shown that these compounds possess significant anticancer and antimicrobial activities, suggesting their potential in therapeutic applications (Riyadh et al., 2013).

Anticonvulsant Activity

Alkanamide Derivatives as Anticonvulsants

Synthesis of alkanamide derivatives bearing heterocyclic rings demonstrated their anticonvulsant activity, indicating potential applications in the treatment of epilepsy (Tarikogullari et al., 2010).

Antimicrobial and Antifungal Activities

Thiazole Derivatives with Antimicrobial Effects

Novel thiazoles synthesized by incorporating pyrazole moieties exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential in combating infectious diseases (Saravanan et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with N-(3,5-dimethylphenyl)-2-chloroacetamide to form the final product.", "Starting Materials": [ "3,5-dimethylphenylamine", "2-chloroacetyl chloride", "4-methoxyaniline", "sodium azide", "sodium hydride", "thionyl chloride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "3,5-dimethylphenylamine is reacted with 2-chloroacetyl chloride in the presence of sodium hydride to form N-(3,5-dimethylphenyl)-2-chloroacetamide.", "N-(3,5-dimethylphenyl)-2-chloroacetamide is then reacted with sodium azide in the presence of ethanol to form N-(3,5-dimethylphenyl)-2-azidoacetamide.", "N-(3,5-dimethylphenyl)-2-azidoacetamide is then reduced with hydrogen gas in the presence of palladium on carbon to form N-(3,5-dimethylphenyl)-2-aminoacetamide.", "N-(3,5-dimethylphenyl)-2-aminoacetamide is then reacted with 4-methoxyaniline in the presence of acetic acid to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thionyl chloride in the presence of sodium hydroxide to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thionyl chloride.", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thionyl chloride is then reacted with sodium hydride in the presence of ethanol to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "N-(3,5-dimethylphenyl)-2-chloroacetamide is reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of sodium hydride to form N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS RN

1207017-59-1

Product Name

N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C24H22N6O2S

Molecular Weight

458.54

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-15-10-16(2)12-18(11-15)25-22(31)14-33-24-27-26-23-21-13-20(28-30(21)9-8-29(23)24)17-4-6-19(32-3)7-5-17/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

ZJUVUAHUMJCILC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.